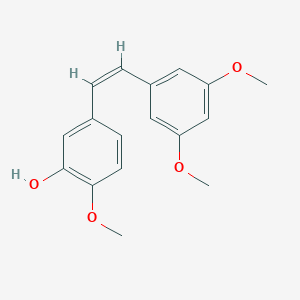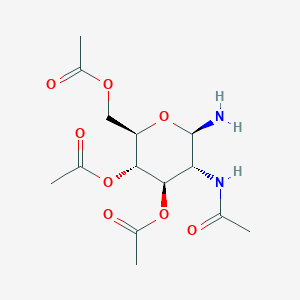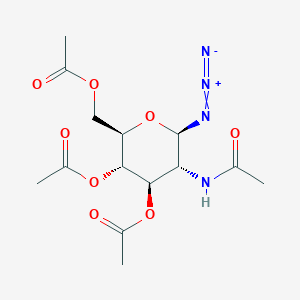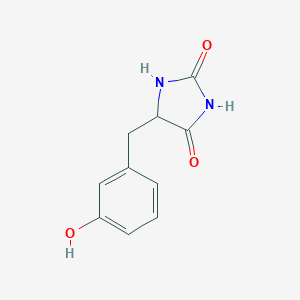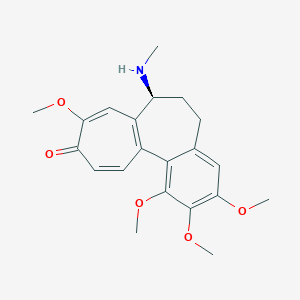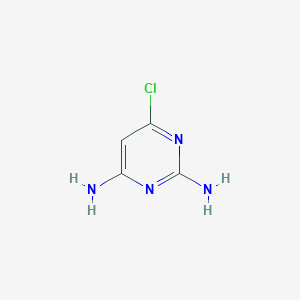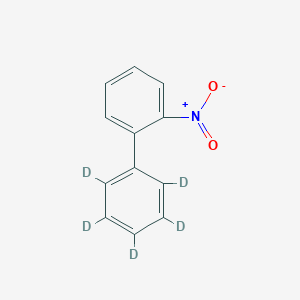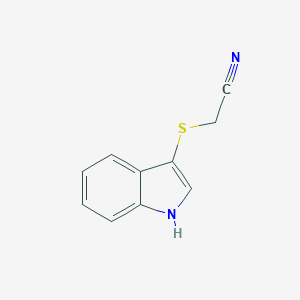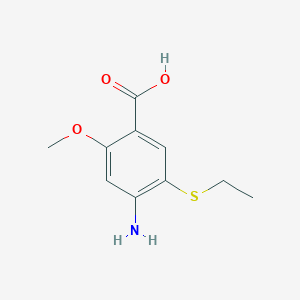
2,2,6,6-Tétraméthyl-1-(1-phényléthoxy)pipéridine
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine is a chemical compound with the molecular formula C17H27NO and a molecular weight of 261.40 g/mol . It is known for its application as an initiator for stable free radical polymerizations, providing accurate control of molecular weight and polydispersity .
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine has a wide range of applications in scientific research:
Biology: The compound is used in various biological studies to understand its effects on different biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine (TMPEP) is the propagating polymer chain . The compound acts as an initiator for stable free radical polymerizations .
Mode of Action
TMPEP undergoes thermal fragmentation at temperatures approaching 140°C . This process results in the formation of an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical that can reversibly cap and preserve the propagating polymer chain .
Biochemical Pathways
The decomposition of TMPEP results in the formation of styrene . As the decomposition proceeds, 2,3-dipenylbutane (DPB) and ethylbenzene (EB) begin to appear . These compounds are part of the polymerization process initiated by TMPEP.
Pharmacokinetics
It’s known that the decomposition of tmpep follows first-order kinetics with activation energies of 284 and 242 kcal/mol in TCB and DMSOd6, respectively .
Result of Action
The result of TMPEP’s action is the initiation of polymerization and the formation of a stable polymer chain . The compound allows for accurate control of molecular weight and polydispersity in the resulting polymer .
Action Environment
The action of TMPEP is influenced by temperature, with thermal fragmentation occurring at temperatures approaching 140°C . The type of solvent used can also affect the decomposition kinetics of TMPEP .
Analyse Biochimique
Biochemical Properties
The compound 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine plays a significant role in biochemical reactions. It undergoes thermal fragmentation at temperatures approaching 140° C to afford an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical to reversibly cap and preserve the propagating polymer chain .
Molecular Mechanism
The molecular mechanism of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine involves the generation of an active carbon radical that can initiate polymerization . This process is mediated by a nitroxyl radical, which can reversibly cap and preserve the propagating polymer chain .
Temporal Effects in Laboratory Settings
The temporal effects of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine in laboratory settings are largely dependent on the temperature. The compound smoothly undergoes thermal fragmentation at temperatures approaching 140° C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with 1-phenylethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidizing agents like oxone.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include hydroxylamines, substituted piperidines, and other derivatives depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in various chemical reactions.
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)-4-piperidinol: Another derivative with similar applications in polymerization.
Uniqueness
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine is unique due to its ability to provide accurate control over molecular weight and polydispersity in polymerization reactions. Its stability and efficiency as a free radical initiator make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14(15-10-7-6-8-11-15)19-18-16(2,3)12-9-13-17(18,4)5/h6-8,10-11,14H,9,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBRXPDUPECQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400249 | |
| Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154554-67-3 | |
| Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


